molecular formula C18H17N5O2S B2680226 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1903639-75-7

2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2680226
CAS No.: 1903639-75-7
M. Wt: 367.43
InChI Key: DXEQPEPJGHLWSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound was established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis and Pharmacological Activities

A variety of scientific research focuses on the synthesis and potential applications of chemical compounds structurally related to 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine. These studies explore their roles in pharmacological and therapeutic contexts, highlighting their significance in the development of new drugs and treatments.

  • Novel Heterocyclic Compounds Synthesis : Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

  • Antifungal and Antimicrobial Activities : Synthesis of thiazolo[4,5-d]pyrimidines hybrids with triazoles has revealed significant antifungal activity against filamentous and yeast fungi, highlighting the potential of these compounds in addressing fungal infections (Blokhina et al., 2021).

  • Anticancer and Anti-inflammatory Properties : The development of substituted tetrahydropyrimidine-5-carbonitrile compounds has been evaluated for their anticancer and anti-inflammatory activities. Some derivatives have shown selective efficacy against cancer cell lines and excellent anti-inflammatory activity, offering insights into new therapeutic agents (Ghule et al., 2013).

  • Insecticidal Applications : Research into heterocycles incorporating thiadiazole moieties has explored their efficacy as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This work contributes to the development of novel agricultural chemicals with potential benefits for crop protection (Fadda et al., 2017).

  • Antioxidant Activity : Studies on the synthesis of pyrimidin/benzothiazol-substituted piperazinyl flavones have shown these compounds to possess notable in vitro antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in numerous diseases and aging processes (Kładna et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine are not fully understood yet. It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of this compound are not well-documented. Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may influence various cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with various biomolecules and influence gene expression

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c24-16(14-2-4-15(5-3-14)25-18-21-8-13-26-18)22-9-11-23(12-10-22)17-19-6-1-7-20-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEQPEPJGHLWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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